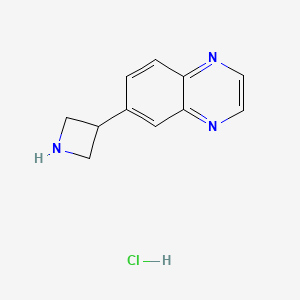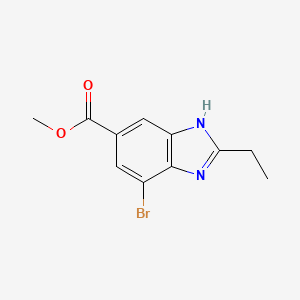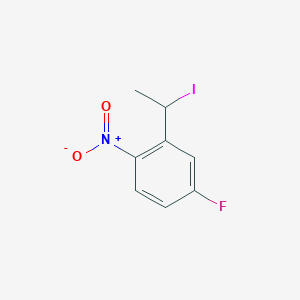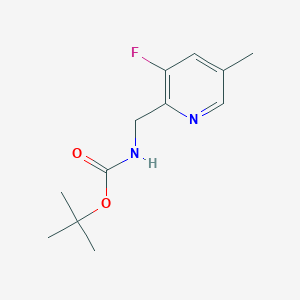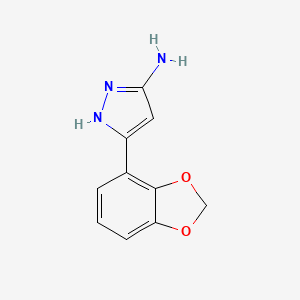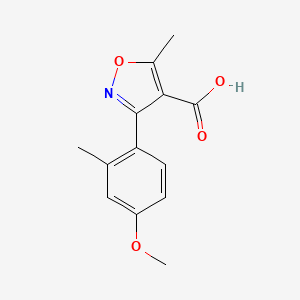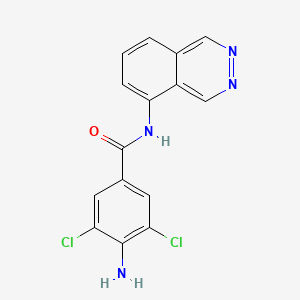![molecular formula C8H4FNO2 B13701262 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom and a nitrile group attached to a benzo[d][1,3]dioxole core, which is known for its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the fluorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and nitrilation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Functionalized benzo[d][1,3]dioxole derivatives
Aplicaciones Científicas De Investigación
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorine atom and nitrile group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzo[d][1,3]dioxole
- Benzo[d][1,3]dioxole-4-carbonitrile
- 7-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
Uniqueness
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrile group provides a reactive site for further functionalization. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H4FNO2 |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
7-fluoro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2 |
Clave InChI |
DQJZTQCZAJGSPG-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=CC(=C2O1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


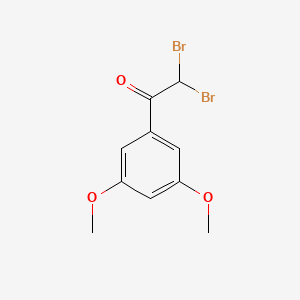
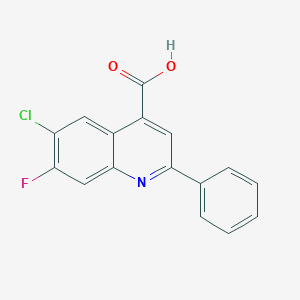
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)

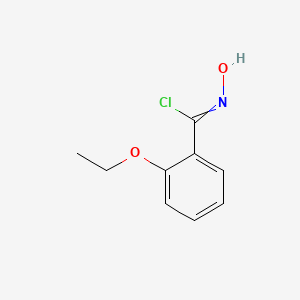
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)

